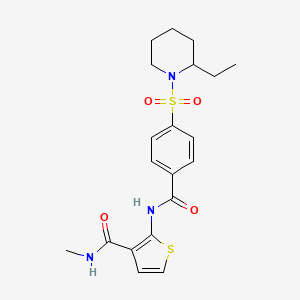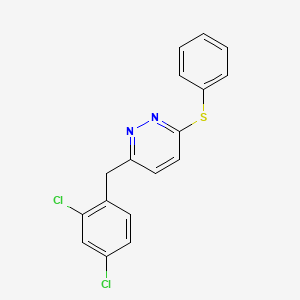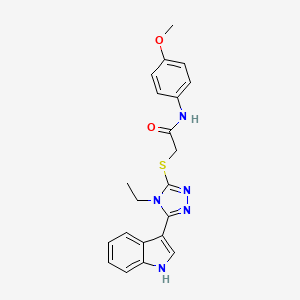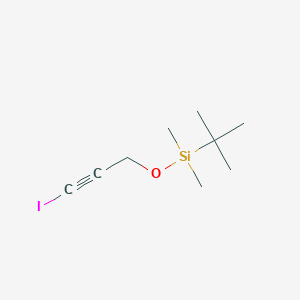![molecular formula C13H21NO4 B2356987 Etil (1r,3r,5r)-2-boc-2-azabiciclo[3.1.0]hexano-3-carboxilato CAS No. 871727-37-6](/img/structure/B2356987.png)
Etil (1r,3r,5r)-2-boc-2-azabiciclo[3.1.0]hexano-3-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 871727-37-6 . It has a molecular weight of 255.31 . The IUPAC name of this compound is 2-tert-butyl 3-ethyl (1R,3R,5R)-2-azabicyclo [3.1.0]hexane-2,3-dicarboxylate . It contains a total of 40 bonds, including 19 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed for the synthesis of these derivatives .Molecular Structure Analysis
The InChI code of this compound is 1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a refrigerator .Mecanismo De Acción
The mechanism of action of Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has been reported to exhibit several biochemical and physiological effects. It has been shown to enhance the binding of GABA to the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission. It has also been reported to reduce the release of glutamate, which is an excitatory neurotransmitter. Furthermore, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate in lab experiments include its ability to act as a chiral auxiliary in asymmetric synthesis and its reported pharmacological activities. However, its complex molecular structure and the multi-step synthesis process make it a challenging compound to work with in the lab.
Direcciones Futuras
There are several future directions for the research on Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate. One direction is to explore its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety. Another direction is to investigate its mechanism of action and its interaction with the GABA-A receptor. Furthermore, its potential as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the synthesis method can be optimized to make it more efficient and cost-effective.
Conclusion:
Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a valuable compound for scientific research due to its complex molecular structure and reported pharmacological activities. It has several applications in asymmetric synthesis and potential therapeutic applications for neurological disorders. Further research is needed to explore its mechanism of action and optimize the synthesis method.
Métodos De Síntesis
The synthesis of Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate involves several steps. The first step is the formation of 2-azabicyclo[3.1.0]hexane, which is obtained by the reaction of cyclopentadiene with N-benzylideneaniline. The second step involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, which is achieved by the reaction of 2-azabicyclo[3.1.0]hexane with Boc anhydride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Química supramolecular
La rigidez conformacional del compuesto le permite participar en ensamblajes supramoleculares. Los investigadores lo han utilizado para construir complejos huésped-huésped, jaulas moleculares y estructuras autoensambladas. Estos sistemas encuentran aplicaciones en la administración de fármacos, la detección y la nanotecnología.
En resumen, el Etil (1r,3r,5r)-2-boc-2-azabiciclo[3.1.0]hexano-3-carboxilato juega un papel fundamental en la síntesis de péptidos, la química medicinal, la catálisis asimétrica, la organocatálisis, los MOF y la química supramolecular. Sus aplicaciones versátiles resaltan su importancia en la investigación científica contemporánea . ¡Si necesitas más detalles o tienes preguntas adicionales, no dudes en preguntar! 😊
Safety and Hazards
Propiedades
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-OPRDCNLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)